N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a chemical compound characterized by its unique molecular structure, which includes a bromothiophene ring, an oxadiazole ring, and a fluorobenzamide group
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through the bromothiophen and oxadiazol functional groups, which are known to have significant biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the oxadiazole ring. The fluorobenzamide group is usually introduced in the final steps through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or hydrazines.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with catalysts such as palladium on carbon (Pd/C), facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is studied for its potential biological activity. It has been investigated for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain bacteria and cancer cells.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.
Comparison with Similar Compounds
N-(5-bromothiophen-2-yl)acetamide: This compound shares the bromothiophene ring but lacks the oxadiazole and fluorobenzamide groups.
4-fluorobenzamide derivatives: These compounds contain the fluorobenzamide group but lack the bromothiophene and oxadiazole rings.
Uniqueness: N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFN3O2S/c14-10-6-5-9(21-10)12-17-18-13(20-12)16-11(19)7-1-3-8(15)4-2-7/h1-6H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUJISSJJNVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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